Tetracyclines are a class of antibiotics renowned for their broad-spectrum antimicrobial properties, initially discovered in the mid-1940s. These compounds have been extensively used to treat various bacterial infections due to their ability to inhibit protein synthesis by binding to the 30S bacterial ribosome. However, recent research has uncovered a plethora of non-antibiotic properties of tetracyclines, which have expanded their potential therapeutic applications beyond their conventional use as antimicrobials345.
The primary mechanism of action of tetracyclines involves the inhibition of protein synthesis in bacteria. This is achieved by binding to the 30S subunit of the bacterial ribosome, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thus inhibiting the addition of new amino acids to the nascent peptide chain3. Beyond this classical antimicrobial action, tetracyclines have been found to exert a variety of other effects. For instance, they have been shown to inhibit the expression and function of nitric oxide synthases (NOS), particularly in conditions such as osteoarthritis and rheumatoid arthritis, where overproduction of nitric oxide (NO) can lead to tissue damage1. Tetracyclines like doxycycline and minocycline can block the activity of human OA-affected NOS and rodent inducible NOS (iNOS), with their action being at least partially at the level of RNA expression and translation of the enzyme1.
Moreover, tetracyclines have been reported to possess anti-apoptotic properties, particularly minocycline, which can readily cross cell membranes and influence apoptosis signaling pathways3. Doxycycline, another tetracycline, is known for its antiprotease activities, including the inhibition of matrix metalloproteinases (MMPs), which play a role in tissue destruction in diseases such as gingivitis3. Additionally, tetracyclines have been identified as oxygen radical scavengers and anti-inflammatory agents, further broadening their therapeutic potential3.
In dermatology, tetracyclines have been used to treat a variety of skin conditions due to their anti-inflammatory and immunomodulatory properties. They have been effective in treating acne, rosacea, bullous dermatoses, and other inflammatory skin diseases478. The inhibition of MMPs by tetracyclines is particularly significant in conditions involving dermal destruction. Clinical trials have also explored the use of sub-antimicrobial doses of doxycycline in the treatment of rosacea and acne, highlighting the importance of their non-antimicrobial actions8.
In ophthalmology, tetracyclines have been used in the management of chronic blepharitis. The effectiveness of tetracyclines in this condition is attributed to their ability to inhibit lipase production in staphylococci, which reduces the levels of toxic free fatty acids that exacerbate the disease10.
Tetracyclines have shown "chondroprotective" effects in inflammatory arthritides in animal models. Their ability to inhibit NOS expression suggests their potential as therapeutic modulators of NO in various pathological conditions, including arthritis1.
The pleiotropic nature of tetracyclines has prompted investigations into their use in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders like Parkinson's disease35. The anti-inflammatory, immune-modulating, and neuroprotective effects of tetracyclines are of particular interest in these fields.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5